molecular formula C8H8N2 B1336426 3-(Pyridin-3-yl)propanenitrile CAS No. 41038-67-9

3-(Pyridin-3-yl)propanenitrile

Cat. No. B1336426
CAS RN: 41038-67-9
M. Wt: 132.16 g/mol
InChI Key: HLLQLVYVGPYYBK-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)propanenitrile is a chemical compound that is used in various organic synthesis transformations . It is also known as N-(pyridin-3-yl)nicotinamide and is synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine .


Synthesis Analysis

The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been catalyzed by MgO NPs . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine was used as a key synthon for a one-pot two- and three-component synthesis of new fused heterocyclic moieties as pyrazolo[3,4-d]thiazole derivatives . Another reaction involved a mixture of p-tolylphenyl hydrazine hydrochloride and 3-oxo-3-(pyridin-4-yl)propanenitrile in absolute ethanol and glacial acetic acid .

Scientific Research Applications

Metal Dithiocarbamate Complexes

3-((pyridin-2-yl)methylamino)propanenitrile has been utilized as a base for synthesizing metal dithiocarbamate complexes (Zn, Ni, Hg, and Sn). These complexes are characterized using various spectroscopic techniques and X-ray crystallography, revealing intricate molecular interactions and the formation of a 3D supramolecular complex (Halimehjani et al., 2015).

Multicomponent Domino Reaction Strategy

The molecule has been part of a multicomponent domino reaction strategy to synthesize a new class of poly-functionalized innovative nicotinonitriles. These compounds showcase strong blue-green fluorescence emission and are considered promising in various applications, including materials science (Hussein et al., 2019).

Catalytic Synthesis

Magnetically separable graphene oxide anchored with sulfonic acid, in conjunction with 3-(pyridin-3-yl)propanenitrile, has demonstrated high catalytic activity. It's used for synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing the potential of the molecule in catalysis and materials science (Zhang et al., 2016).

Spectro-Electrochemical Applications

3-(9H-Carbazol-9-yl)propanenitrile has been used to develop thin-layer polymer films. These films exhibit unique electrochemical and optical properties, suggesting applications in advanced materials, including organic electronics (Elamin et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, 3-Pyridin-3-ylaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and respiratory irritation . Another related compound, (E)-3-(Pyridin-3-yl)acrylic acid, should be used in a well-ventilated area and personal contact, including inhalation, should be avoided .

properties

IUPAC Name

3-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLQLVYVGPYYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434034
Record name 3-Pyridinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)propanenitrile

CAS RN

41038-67-9
Record name 3-Pyridinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41038-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(3-Pyridinyl)propionitrile is prepared in this example. A three-neck flask carrying a magnetic stir bar is fitted with a thermometer, pressure equalizing addition funnel, and a reflux condenser carrying an argon inlet. Freshly powdered potassium hydroxide (6.6 g, 0.1 mol) and anhydrous acetonitrile (150 ml) are charged into the flask and heated at reflux while 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in anhydrous acetonitrile (50 ml) is added dropwise over a period of about five minutes and refluxing continued for about another three minutes. The resulting hot reaction mixture is poured into an ice/water mixture (100 g), and the resulting solution is extracted with CH2Cl2 (3×100 ml), dried with Na2SO4, and evaporated to give crude 3-(3-pyridinyl)acrylonitrile, which is purified by column chromatography over silica gel using CHCl3 as the eluent; yield 3.3 g (25.6%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

49.5 g (0.38 mol) of 3-(3-pyridyl)-acrylonitrile is dissolved in 428 ml of ethanol, 9.5 g of 10% Pd/C is added and hydrogenated under normal pressure. After the requisite hydrogen absorption, it is filtered off, and the filtrate is concentrated by evaporation in a vacuum. Chromatography (CH2Cl2→CH2Cl2/acetone 1:4) yields 38.3 g (76%) of 3-(3-pyridyl)propionitrile.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
428 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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